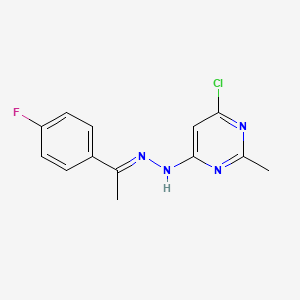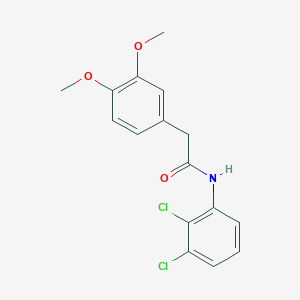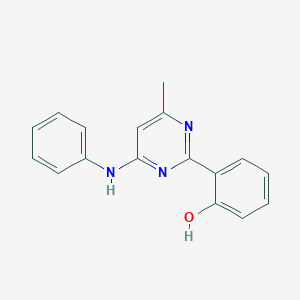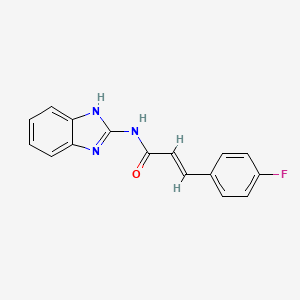
1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPTH is a potent inhibitor of histone acetyltransferases, which are enzymes that play a critical role in regulating gene expression.
Wirkmechanismus
1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone works by inhibiting the activity of histone acetyltransferases, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a critical role in regulating gene expression, and aberrant histone acetylation has been linked to a variety of diseases, including cancer and neurodegenerative diseases. By blocking the activity of histone acetyltransferases, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can alter gene expression patterns and potentially treat these diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone inhibits cell growth and induces cell death. In neurons, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone protects against oxidative stress and prevents cell death. In addition, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to alter gene expression patterns in a variety of cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potency as a histone acetyltransferase inhibitor. 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to be more potent than other histone acetyltransferase inhibitors, such as anacardic acid. However, one limitation of using 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its potential toxicity. 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One direction is to further investigate its potential as a cancer treatment. 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has shown promise in inhibiting the growth of cancer cells, and further studies could elucidate its mechanism of action and potential therapeutic applications. Another direction is to investigate its potential in treating neurodegenerative diseases. 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to protect neurons from oxidative stress, and further studies could explore its potential in treating diseases such as Alzheimer's and Parkinson's. Finally, future studies could investigate the potential of 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in epigenetic research, particularly in studying the role of histone acetylation in gene expression.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-fluorophenyl)ethanone with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a base. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and epigenetics research. In cancer research, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferases. In neurodegenerative disease research, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to protect neurons from damage caused by oxidative stress. In epigenetics research, 1-(4-fluorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been used to study the role of histone acetylation in gene expression.
Eigenschaften
IUPAC Name |
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4/c1-8(10-3-5-11(15)6-4-10)18-19-13-7-12(14)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNBBCPWFWDTBX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5831028.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5831030.png)
![N-cyclohexyl-N'-[4-(dimethylamino)phenyl]thiourea](/img/structure/B5831033.png)
![methyl 3-[2-(4-morpholinyl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5831040.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5831064.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5831068.png)

![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)